1,3-Benzodioxol-5-ylmethyl phenylacetate
Description
1,3-Benzodioxol-5-ylmethyl phenylacetate (CAS: 5457-86-3) is an aromatic ester compound characterized by a benzodioxole (1,3-benzodioxol-5-yl) group linked to a phenylacetic acid moiety via a methyl ester bridge. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .
Properties
CAS No. |
5457-86-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C16H14O4/c17-16(9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2 |
InChI Key |
DJSPWYDFRGZDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl phenylacetate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase catalysts can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 1,3-Benzodioxol-5-ylmethyl benzoic acid.
Reduction: 1,3-Benzodioxol-5-ylmethyl phenylmethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Piperonyl Acetate (1,3-Benzodioxol-5-ylmethyl Acetate)
- CAS : 326-61-4
- Molecular Formula : C₁₀H₁₀O₄
- Key Features : Shares the benzodioxole group but differs in the ester moiety (acetate instead of phenylacetate).
- Applications : Widely used in perfumery and flavoring due to its sweet, floral odor .
Ethyl Phenylacetate
- Molecular Formula : C₁₀H₁₂O₂
- Key Features : Ethyl ester of phenylacetic acid.
- Applications : Common flavoring agent in food and cosmetics, imparting honey-like aromas .
Phenylacetate (Sodium Salt)
Pharmacological and Chemical Properties
Anticancer Activity
- Phenylacetate :
- 1,3-Benzodioxol-5-ylmethyl Phenylacetate: No direct evidence of therapeutic activity. Its ester structure may require hydrolysis to release phenylacetic acid for bioactivity, but the benzodioxole group could alter metabolism or bioavailability compared to simpler esters.
Metabolism and Enzymatic Interactions
- Phenylacetate undergoes bacterial decarboxylation to toluene via novel enzymes distinct from p-hydroxyphenylacetate decarboxylase (CsdBC) .
Physicochemical Properties
- Force Field Modeling :
- Volatility and Solubility :
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Pharmacological Profiles
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